molecular formula C5H11ClFN B2683781 (3S,4S)-3-fluoro-4-methylpyrrolidine;hydrochloride CAS No. 1951444-32-8

(3S,4S)-3-fluoro-4-methylpyrrolidine;hydrochloride

Cat. No.: B2683781
CAS No.: 1951444-32-8
M. Wt: 139.60 g/mol
InChI Key: ULJKTQQMOVYVDO-UYXJWNHNSA-N
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Description

Cis-3-fluoro-4-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by its stereochemistry and substituent arrangement. Key structural and physicochemical properties include:

  • Molecular Formula: The free base is C₅H₁₀FN, with the hydrochloride salt contributing an additional HCl (C₅H₁₁ClFN) .
  • Stereochemistry: (3R,4R) configuration, where the fluorine and methyl groups occupy adjacent positions on the pyrrolidine ring in a cis orientation .
  • Collision Cross-Section (CCS): Predicted CCS values for adducts (e.g., [M+H]⁺: 120.9 Ų) suggest a compact conformation in gas-phase analyses .

Properties

CAS No.

1951444-32-8

Molecular Formula

C5H11ClFN

Molecular Weight

139.60 g/mol

IUPAC Name

(3S,4S)-3-fluoro-4-methylpyrrolidine;hydrochloride

InChI

InChI=1S/C5H10FN.ClH/c1-4-2-7-3-5(4)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m0./s1

InChI Key

ULJKTQQMOVYVDO-UYXJWNHNSA-N

Isomeric SMILES

C[C@H]1CNC[C@H]1F.Cl

Canonical SMILES

CC1CNCC1F.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-fluoro-4-methylpyrrolidine hydrochloride typically involves the fluorination of a pyrrolidine derivative. One common method includes the reaction of 3-fluoro-4-methylpyrrolidine with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of cis-3-fluoro-4-methylpyrrolidine hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cis-3-fluoro-4-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated and non-fluorinated pyrrolidine derivatives, which can be further utilized in chemical syntheses .

Scientific Research Applications

Pharmaceutical Applications

Cis-3-fluoro-4-methylpyrrolidine hydrochloride has garnered attention in the pharmaceutical industry due to its potential as a building block for various therapeutic agents.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antiproliferative effects against cancer cells. For example, related compounds have shown significant inhibition of cell growth and induction of apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism often involves cell cycle arrest at the G2/M phase, highlighting the importance of structural modifications in enhancing biological activity.

Central Nervous System (CNS) Effects

The compound's derivatives are being investigated for their ability to penetrate the blood-brain barrier, making them candidates for treating neurological disorders. Macrocyclic peptide inhibitors derived from similar structures have demonstrated improved CNS drug properties, suggesting that modifications like fluorination can enhance efficacy .

Synthetic Applications

In addition to its biological applications, cis-3-fluoro-4-methylpyrrolidine hydrochloride serves as an important reagent in organic synthesis. Its ability to act as a nucleophile or electrophile in various reactions allows chemists to construct complex molecular architectures efficiently.

Asymmetric Catalysis

Research has shown that pyrrolidine-based catalysts can facilitate asymmetric reactions with high enantioselectivity . The use of cis-3-fluoro-4-methylpyrrolidine hydrochloride in catalytic processes can lead to the development of new chiral compounds with pharmaceutical relevance.

Building Block for Complex Molecules

The compound is often used as a precursor in the synthesis of more complex heterocycles, which are prevalent in many bioactive molecules. Its versatility allows for further functionalization, making it an essential component in medicinal chemistry .

Case Study 1: Synthesis of Anticancer Agents

In a study focused on synthesizing novel anticancer agents, researchers utilized cis-3-fluoro-4-methylpyrrolidine hydrochloride as a key intermediate. The resulting compounds exhibited potent activity against various cancer cell lines, with IC50 values in the nanomolar range. This underscores the compound's potential as a lead structure for developing new therapeutics.

Case Study 2: Neuroprotective Agents

Another investigation explored the neuroprotective properties of pyrrolidine derivatives derived from cis-3-fluoro-4-methylpyrrolidine hydrochloride. The study demonstrated that these compounds could mitigate oxidative stress-induced neuronal damage, suggesting their potential application in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of cis-3-fluoro-4-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Pyrrolidine Derivatives

Table 1: Key Attributes of Fluorinated Pyrrolidine Hydrochlorides
Compound Name Molecular Formula (Hydrochloride) Molecular Weight (g/mol) Substituents CAS Number Stereochemistry
Cis-3-fluoro-4-methylpyrrolidine HCl C₅H₁₁ClFN 139.60 3-F, 4-CH₃ CID 67441734 (3R,4R)
Trans-4-fluoro-3-methoxypyrrolidine HCl C₅H₁₁ClFNO 170.60 4-F, 3-OCH₃ 2108511-81-3 (3S,4S)
(2S,4S)-2-(fluoromethyl)-4-methoxy-pyrrolidine HCl C₆H₁₃ClFNO 169.63 2-CH₂F, 4-OCH₃ EN300-378781 (2S,4S)
Key Findings:

Substituent Effects :

  • Cis-3-fluoro-4-methylpyrrolidine HCl has a methyl group, enhancing lipophilicity (predicted logP ~1.2) compared to the methoxy group in trans-4-fluoro-3-methoxypyrrolidine HCl (logP ~0.8). Methyl groups provide steric bulk without strong electron-withdrawing effects, unlike methoxy groups .
  • The 2-(fluoromethyl)-4-methoxy analog (169.63 g/mol) has a higher molecular weight due to extended fluorinated alkyl chains, which may improve binding affinity in receptor pockets .

In contrast, the trans-4-fluoro-3-methoxy isomer adopts a planar conformation, which may reduce bioavailability .

Collision Cross-Section (CCS) :

  • The cis compound’s CCS for [M+H]⁺ (120.9 Ų) reflects a compact structure. Comparable data for analogs are unavailable, but bulkier substituents (e.g., CH₂F in the (2S,4S) analog) would likely increase CCS .

Other Pyrrolidine-Based Hydrochlorides

Table 2: Comparison with Non-Fluorinated Analogs
Compound Name Molecular Formula (Hydrochloride) Molecular Weight (g/mol) Substituents CAS Number
3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine HCl C₁₃H₁₈ClN·HCl 256.20 2,2-dimethyl, 3-(2-Cl-C₆H₄) EN300-378854
5-Bromoquinazolin-2-amine C₈H₆BrN₃ 224.06 Bromo-quinazoline core EN300-378836
Key Findings:
  • Aromatic vs. This contrasts with the aliphatic methyl/fluoro groups in the cis compound, which favor flexibility .
  • Heterocycle Diversity : The 5-bromoquinazolin-2-amine (quinazoline core) differs fundamentally from pyrrolidines, demonstrating how heterocycle choice impacts electronic properties and target selectivity .

Biological Activity

Cis-3-fluoro-4-methylpyrrolidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Cis-3-fluoro-4-methylpyrrolidine hydrochloride is characterized by its pyrrolidine ring structure, with a fluorine atom and a methyl group at specific positions. This configuration influences its interaction with biological targets, enhancing its pharmacological profile.

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors. The biological activity of cis-3-fluoro-4-methylpyrrolidine hydrochloride may involve:

  • Enzyme Inhibition : Compounds in the pyrrolidine class have shown potential as inhibitors for various enzymes, including neuronal nitric oxide synthase (nNOS) and murine double minute 2 (MDM2). These interactions can modulate pathways involved in neurodegenerative diseases and cancer therapy .
  • Ligand Binding : The binding affinity to specific receptors is crucial for the biological activity of this compound. Studies on related compounds have demonstrated their ability to bind effectively to targets such as orexin receptors, which are implicated in sleep regulation and metabolic processes .

Biological Activity and Therapeutic Applications

Cis-3-fluoro-4-methylpyrrolidine hydrochloride has shown promise in several therapeutic areas:

  • Neurodegenerative Diseases : The compound's potential as a neuroprotective agent is linked to its ability to inhibit nNOS, thereby reducing nitric oxide overproduction in the central nervous system. This mechanism is crucial in conditions like Alzheimer's and Parkinson's disease .
  • Cancer Treatment : Similar compounds have been evaluated for their ability to inhibit MDM2, a protein that regulates the p53 tumor suppressor. By inhibiting MDM2, these compounds may enhance p53 activity, leading to increased apoptosis in cancer cells .
  • Metabolic Disorders : Research into the orexin receptor interactions suggests that cis-3-fluoro-4-methylpyrrolidine hydrochloride could be explored for its effects on metabolic regulation, potentially aiding in weight management or obesity treatment .

Case Studies and Research Findings

Several studies have documented the biological effects of cis-3-fluoro-4-methylpyrrolidine hydrochloride or related compounds:

StudyFindings
Demonstrated inhibition of nNOS with varying potency among related pyrrolidine derivatives.
Showed that MDM2 inhibitors derived from similar structures achieved significant tumor regression in xenograft models.
Explored orexin receptor binding modes, suggesting implications for sleep and metabolic disorders.

Q & A

Q. What analytical workflows ensure reproducibility in quantifying trace impurities (e.g., trans-isomers)?

  • Methodology :
  • HPLC Method : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% TFA in water/acetonitrile gradient. LOD <0.1% for trans-isomers .
  • QC Protocols : Validate methods per ICH Q2(R1) guidelines, including precision (RSD <2%) and linearity (R2^2 >0.999) .

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